Promethazine hydrochloride

Catalog No.
S540266
CAS No.
58-33-3
M.F
C17H20N2S.ClH
C17H21ClN2S
M. Wt
320.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promethazine hydrochloride

CAS Number

58-33-3

Product Name

Promethazine hydrochloride

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C17H20N2S.ClH
C17H21ClN2S

Molecular Weight

320.9 g/mol

InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H

InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Atosil, Diphergan, Diprazin, Hydrochloride, Promethazine, Isopromethazine, Phenargan, Phenergan, Phensedyl, Pipolfen, Pipolphen, Proazamine, Promet, Prometazin, Promethazine, Promethazine Hydrochloride, Prothazin, Pyrethia, Remsed, Rumergan

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

Antihistamine Properties in Allergy Research

Mechanism

Promethazine acts as a competitive antagonist at histamine H1 receptors, preventing histamine's allergic effects.

Applications:

  • Animal models of allergic diseases: Promethazine is used to induce and study allergic responses in animals, such as asthma models in mice and rats, to understand the underlying mechanisms and develop new treatments. [Source: National Institutes of Health (NIH): ]
  • Investigating histamine signaling pathways: Promethazine helps researchers dissect the complex signaling pathways triggered by histamine in allergic reactions, leading to potential therapeutic targets. [Source: ScienceDirect]

Antiemetic Properties in Nausea and Vomiting Research

Mechanism

The exact mechanism of promethazine's antiemetic effect is unclear, but it likely involves interactions with various neurotransmitter systems, including dopamine and serotonin.

Applications:

  • Understanding nausea and vomiting mechanisms: Promethazine is used in studies to investigate the brain regions and signaling pathways involved in nausea and vomiting, contributing to the development of more targeted antiemetics. [Source: National Center for Biotechnology Information (NCBI): ]
  • Evaluating new antiemetic drugs: Promethazine serves as a reference drug in clinical trials for new antiemetic agents, allowing researchers to compare the efficacy and safety of new treatments. [Source: Food and Drug Administration (FDA)]

Sedative Properties in Neuroscience Research

Mechanism

Promethazine's sedative effect likely stems from its interaction with dopamine receptors in the central nervous system.

Applications:

  • Studying sleep and wakefulness: Promethazine is used in animal models to investigate sleep-wake regulation and the role of specific brain regions in sleep control. [Source: Journal of Neuroscience]
  • Modeling neuropsychiatric disorders: Promethazine's ability to induce sedation is used in animal models of schizophrenia and other neuropsychiatric disorders to understand the underlying pathophysiology. [Source: Nature Reviews Neuroscience: ]

Other Research Applications

In addition to the mentioned areas, promethazine hydrochloride finds use in various other scientific research fields:

  • Motion sickness research: Promethazine is a well-established anti-motion sickness medication and serves as a control drug in studies evaluating new anti-motion sickness agents. [Source: Travel Medicine and Infectious Disease]
  • Cognitive research: Promethazine's sedative effects are used to investigate specific cognitive functions and their neural underpinnings. [Source: Cerebral Cortex]

Promethazine hydrochloride is a phenothiazine derivative primarily used as an antihistamine. It is chemically designated as 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, monohydrochloride, with the empirical formula C17H20N2SHClC_{17}H_{20}N_{2}S\cdot HCl and a molecular weight of approximately 320.91 g/mol . This compound appears as a white or faintly yellow crystalline powder that is highly soluble in water and alcohol but practically insoluble in ether . Promethazine functions by blocking histamine H1 receptors, thereby alleviating allergic symptoms and providing antiemetic effects.

Promethazine's mechanism of action is multifaceted:

  • Antihistamine effect: Promethazine competitively binds to histamine H1 receptors, blocking the action of histamine, which is responsible for allergic symptoms like itching, runny nose, and hives [].
  • Antiemetic effect: The exact mechanism is not fully understood, but it's believed to involve antagonism of dopamine D2 receptors in the central nervous system (CNS) [].
  • Sedative effect: Promethazine has a central nervous system depressant effect, likely due to its interaction with H1 receptors and other neurotransmitters in the brain [].

Promethazine is generally well-tolerated, but common side effects include drowsiness, dizziness, and dry mouth []. More serious side effects like tardive dyskinesia (involuntary movements) can occur with long-term use [].

Toxicity

Promethazine overdose can lead to seizures, coma, and respiratory depression.

Flammability

Promethazine hydrochloride is not flammable [].

, particularly oxidation, which can lead to a blue discoloration upon exposure to air and moisture . In aqueous solutions, it is sensitive to heat and light, resulting in degradation. The compound is also incompatible with alkalis and certain drugs, such as aminophylline and phenytoin sodium, which can accelerate its degradation .

Promethazine exhibits multiple biological activities due to its complex pharmacological profile. It acts as:

  • Antihistamine: Blocking H1 receptors to relieve allergic symptoms.
  • Antiemetic: Effective against nausea and vomiting, particularly in postoperative settings.
  • Sedative: Induces sedation and enhances the effects of other central nervous system depressants .
  • Anticholinergic: Exhibits mild atropine-like effects, which can influence gastrointestinal motility .

Adverse effects may include sedation, confusion, hypotension, and potential neuroleptic malignant syndrome .

The synthesis of promethazine hydrochloride generally involves the following steps:

  • Formation of Phenothiazine: Initial synthesis begins with phenothiazine derivatives.
  • Alkylation: The compound undergoes alkylation with N,N-dimethylaminoethyl chloride.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

This method ensures the production of a stable and effective formulation for therapeutic use.

Promethazine hydrochloride is utilized in various clinical settings:

  • Allergic Conditions: Treatment for allergic rhinitis, urticaria, and anaphylactic reactions as adjunctive therapy.
  • Nausea and Vomiting: Commonly prescribed for nausea related to anesthesia, chemotherapy, or motion sickness.
  • Sedation: Employed preoperatively to induce sedation in patients .
  • Off-label Uses: Includes management of nausea during pregnancy and as a sleep aid .

Promethazine interacts with several drugs, notably:

  • CYP2D6 Substrates: Co-administration with drugs metabolized by CYP2D6 (e.g., amitriptyline) may increase plasma levels of these medications due to inhibition of metabolism .
  • Monoamine Oxidase Inhibitors: Contraindicated within 14 days of taking monoamine oxidase inhibitors due to increased risk of severe side effects .
  • Seizure Threshold-lowering Drugs: Caution is advised when used with medications that lower seizure thresholds .

These interactions necessitate careful monitoring to avoid adverse reactions.

Promethazine shares structural similarities with other phenothiazine derivatives. Here are some comparable compounds:

Compound NameDescriptionUnique Features
ChlorpromazineAn antipsychotic used primarily for schizophrenia.Stronger dopamine receptor antagonism; more sedative effects.
ProchlorperazineUsed for severe nausea and psychotic disorders.More potent antiemetic properties; less sedative than promethazine.
ThioridazinePrimarily used for schizophrenia treatment.Associated with more significant cardiac side effects.

Promethazine is unique due to its balanced antihistaminic and sedative properties without the strong antipsychotic effects seen in other phenothiazines . Its versatility makes it suitable for treating both allergic conditions and nausea while minimizing psychotropic effects.

Purity

> 98%

Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.1113975 g/mol

Monoisotopic Mass

320.1113975 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

446 to 450 °F (decomposes) (NTP, 1992)

UNII

R61ZEH7I1I

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H301 (11.63%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (32.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (96.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

58-33-3

Wikipedia

Promethazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-13
1: Kasai T, Nakatani M, Ishiguro N, Ohno K, Yamamoto N, Morita M, Yamada H,
Tsuchida K, Uezumi A. Promethazine Hydrochloride Inhibits Ectopic Fat Cell
Formation in Skeletal Muscle. Am J Pathol. 2017 Sep 15. pii:
S0002-9440(17)30588-6. doi: 10.1016/j.ajpath.2017.08.008. [Epub ahead of print]
PubMed PMID: 28919111.


2: Lalfamkima F, Debnath SC, Adhyapok AK. A study of promethazine hydrochloride
and pentazocine intramuscular sedation along with 2 % lidocaine hydrochloride and
adrenaline and comparison to placebo along with 2 % lidocaine hydrochloride and
adrenaline for surgical extraction of mandibular third molar. J Maxillofac Oral
Surg. 2015 Mar;14(1):90-100. doi: 10.1007/s12663-013-0595-3. Epub 2013 Nov 30.
PubMed PMID: 25729232; PubMed Central PMCID: PMC4339336.


3: Peacock GF, Sauvageot J. Evaluation of the stability of promethazine
hydrochloride in pluronic lecithin organogel and the determination of an
appropriate beyond-use date. Int J Pharm Compd. 2014 Jul-Aug;18(4):345-7. PubMed
PMID: 25474864.


4: G Dehghan MH, Marzuka M. Lyophilized Chitosan/xanthan Polyelectrolyte Complex
Based Mucoadhesive Inserts for Nasal Delivery of Promethazine Hydrochloride. Iran
J Pharm Res. 2014 Summer;13(3):769-84. PubMed PMID: 25276178; PubMed Central
PMCID: PMC4177638.


5: Wyszomirska E, Czerwińska K, Kublin E, Mazurek AP. Identification and
determination of ketotifen hydrogen fumarate, azelastine hydrochloride,
dimetindene maleate and promethazine hydrochloride by densitometric method. Acta
Pol Pharm. 2013 Nov-Dec;70(6):951-9. PubMed PMID: 24383318.


6: Hassan AK, Saad B, Ghani SA, Adnan R, Rahim AA, Ahmad N, Mokhtar M, Ameen ST,
Al-Araji SM. Ionophore-based potentiometric sensors for the flow-injection
determination of promethazine hydrochloride in pharmaceutical formulations and
human urine. Sensors (Basel). 2011;11(1):1028-42. doi: 10.3390/s110101028. Epub
2011 Jan 18. PubMed PMID: 22346617; PubMed Central PMCID: PMC3274102.


7: Mahajan RK, Mahajan S, Bhadani A, Singh S. Physicochemical studies of
pyridinium gemini surfactants with promethazine hydrochloride in aqueous
solution. Phys Chem Chem Phys. 2012 Jan 14;14(2):887-98. doi: 10.1039/c1cp22448d.
Epub 2011 Nov 25. PubMed PMID: 22119804.


8: Asghar MN, Khan IU, Bano N. In vitro antioxidant and radical-scavenging
capacities of Citrullus colocynthes (L) and Artemisia absinthium extracts using
promethazine hydrochloride radical cation and contemporary assays. Food Sci
Technol Int. 2011 Oct;17(5):481-94. doi: 10.1177/1082013211399495. Epub 2011 Sep
27. PubMed PMID: 21954313.


9: Naqvi AZ, Khatoon S, Kabir-ud-Din. Cloud point variation of amphiphilic drug
promethazine hydrochloride with added surfactants. Colloids Surf B Biointerfaces.
2011 Dec 1;88(2):568-73. doi: 10.1016/j.colsurfb.2011.07.034. Epub 2011 Jul 23.
PubMed PMID: 21871787.


10: He LL, Wang X, Liu B, Wang J, Sun YG, Xu SK. Study on the sonodynamic
activity and mechanism of promethazine hydrochloride by multi-spectroscopic
techniques. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):698-705.
doi: 10.1016/j.saa.2011.07.006. Epub 2011 Jul 8. PubMed PMID: 21788155.

Explore Compound Types